Potassium antimony(III) tartrate

CAS No.:

Cat. No.: VC13574759

Molecular Formula: C8H6K2O13Sb2

Molecular Weight: 631.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6K2O13Sb2 |

|---|---|

| Molecular Weight | 631.84 g/mol |

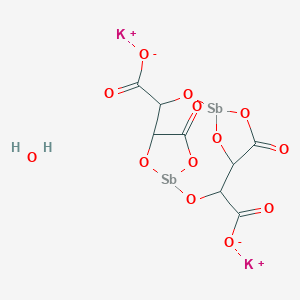

| IUPAC Name | dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate |

| Standard InChI | InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4 |

| Standard InChI Key | BBUFTTIHMIIQLI-UHFFFAOYSA-J |

| SMILES | C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] |

| Canonical SMILES | C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Crystallography

Potassium antimony(III) tartrate crystallizes in a trigonal system, forming white, triangular plates with a density of 2.6 g/cm³ . X-ray diffraction studies reveal a binuclear complex structure where antimony(III) ions coordinate with tartrate ligands. Each antimony atom adopts a distorted octahedral geometry, bonded to four oxygen atoms from two tartrate molecules and two water molecules . The potassium ions occupy interstitial sites, stabilized by electrostatic interactions with the negatively charged tartrate-oxygen framework.

The compound’s polarity, confirmed by its non-centrosymmetric space group , enables second-harmonic generation (SHG) properties. Type I phase matching has been demonstrated for laser wavelengths exceeding 1.0103 μm, making it a candidate for nonlinear optical devices .

Spectroscopic and Thermal Properties

Vibrational spectroscopy identifies characteristic bands at 1,620 cm⁻¹ (asymmetric COO⁻ stretch) and 1,385 cm⁻¹ (symmetric COO⁻ stretch), corroborating the tartrate ligand’s coordination . Thermogravimetric analysis shows a three-stage decomposition process:

-

Loss of crystallization water (100–150°C)

-

Dehydration of tartrate ligands (200–300°C)

The melting point exceeds 300°C, though decomposition precedes liquefaction .

Synthesis and Industrial Production

Laboratory-Scale Preparation

The standard synthesis involves refluxing a 1:1 molar ratio of potassium bitartrate () and antimony trioxide () in aqueous medium:

Reaction completion typically requires 30–60 minutes at 100°C, yielding 85–90% product after cooling and recrystallization .

Industrial Manufacturing

Commercial production (e.g., BeanTown Chemical) adheres to ACS specifications, ensuring:

Batch processes utilize glycerol as a solvent to enhance antimony oxide solubility, achieving throughputs of 500–1,000 kg/month.

Physicochemical Properties

Solubility Profile

| Temperature (°C) | Solubility (g/100 mL H₂O) |

|---|---|

| 0 | 8.3 |

| 25 | 22.1 |

| 100 | 33.3 |

Data sourced from CRC Handbook . The compound remains insoluble in ethanol, toluene, and diethyl ether but shows moderate solubility in glycerol (6.6 g/100 mL) .

Reactivity and Stability

In acidic media (pH <3), protonation of tartrate ligands liberates free tartaric acid:

Alkaline conditions (pH >10) induce precipitation of , complicating solution-phase applications .

Applications Across Disciplines

Pharmaceutical Applications

Despite its toxicity (LD₅₀ = 110 mg/kg in rats), potassium antimony(III) tartrate served historically as an emetic and antiparasitic agent. It disrupts phosphofructokinase in Leishmania spp., inhibiting glycolysis . Modern formulations have largely replaced it with safer alternatives, though it remains in veterinary use for ruminant emesis induction .

Materials Science Innovations

The compound’s SHG efficiency (≈0.5 × KDP) and wide transparency range (300–2,500 nm) enable its use in optical parametric oscillators . Recent work demonstrates its utility as a single-source precursor for:

-

nanoparticles (via thermal decomposition at 450°C)

-

piezoelectric ceramics

Analytical Chemistry

As a chelating agent, it facilitates gravimetric determination of:

Recent Advances and Future Directions

Novel Coordination Complexes

The 2023 discovery of showcases unprecedented Sb(III)-tartrate clusters with helical chirality, enabling enantioselective catalysis .

Environmental Remediation

Functionalized mesoporous silica doped with antimony tartrate complexes achieves 98% As(III) removal from groundwater via ligand-exchange mechanisms, outperforming activated alumina .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume